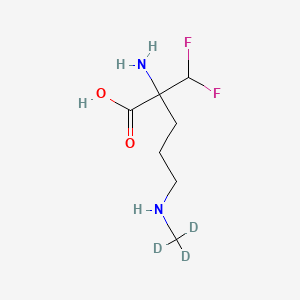
N5-Methyl eflornithine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine, a well-known inhibitor of ornithine decarboxylase. This compound is primarily used in scientific research to study the polyamine biosynthetic pathway and its implications in various diseases, including cancer and viral infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-Methyl eflornithine-d3 involves the incorporation of deuterium atoms into the eflornithine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and cost-effective production of the compound. This includes the use of high-purity deuterated reagents and advanced purification methods to achieve the desired level of deuteration .
Análisis De Reacciones Químicas
Types of Reactions
N5-Methyl eflornithine-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N5-Methyl eflornithine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the polyamine biosynthetic pathway and its role in various chemical processes.
Biology: Helps in understanding the biological functions of polyamines and their involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mecanismo De Acción
N5-Methyl eflornithine-d3 exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, this compound disrupts the production of polyamines, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethylornithine (DFMO): Another well-known inhibitor of ornithine decarboxylase.
Eflornithine: The non-deuterated form of N5-Methyl eflornithine-d3.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action that are not possible with non-deuterated compounds. This makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C7H14F2N2O2 |
|---|---|
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3 |
Clave InChI |
IAISNVSOJVYYQO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N |
SMILES canónico |
CNCCCC(C(F)F)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)


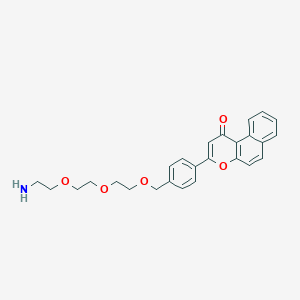
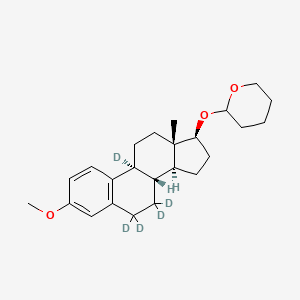
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)

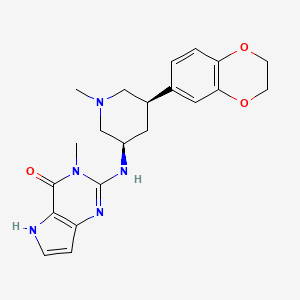
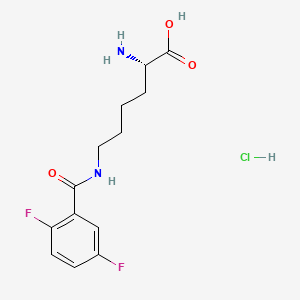
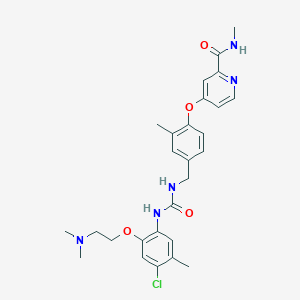


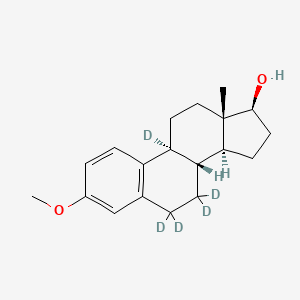
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
